molecular formula C20H15Cl2FN2OS B6516921 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899933-07-4

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B6516921
CAS RN: 899933-07-4
M. Wt: 421.3 g/mol
InChI Key: VYIHLDCMIYQMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (DCF-DAS) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a member of a class of compounds known as spirocyclic heterocyclic compounds, which have been found to be useful for a variety of purposes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as to interfere with the binding of drugs to their target receptors. Additionally, this compound is thought to act as an antioxidant, preventing the oxidation of lipids and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in drug metabolism, as well as to interfere with the binding of drugs to their target receptors. Additionally, this compound has been found to act as an antioxidant, preventing the oxidation of lipids and proteins.

Advantages and Limitations for Lab Experiments

The use of 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione in laboratory experiments has a number of advantages. Firstly, it is relatively easy to synthesize, meaning that it can be readily available for use in experiments. Additionally, it is relatively non-toxic, meaning that it can be safely used in experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, meaning that it must be used in an organic solvent. Additionally, it is not very stable, meaning that it must be used quickly after synthesis.

Future Directions

There are a number of potential future directions for the use of 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione in scientific research. For example, it could be used to study the effects of environmental toxins on human health, as well as to investigate the effects of drugs on the human body. Additionally, it could be used to study the effects of drugs on enzyme and receptor binding, as well as to study drug metabolism. Finally, it could be used to investigate the antioxidant properties of other compounds, as well as to develop new antioxidant compounds.

Synthesis Methods

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction is a three-step synthesis that involves the condensation of an aldehyde, an acid, and an amine. The Ugi reaction is a four-component reaction that involves the condensation of an aldehyde, an acid, an amine, and an isocyanide. The Passerini reaction is a three-component reaction that involves the condensation of an aldehyde, an acid, and an isocyanide. Each of these methods can be used to synthesize this compound in a relatively straightforward manner.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of environmental toxins on human health, as well as for investigating the effects of drugs on the human body. Additionally, this compound has been used in the study of enzyme and receptor binding, as well as in the study of drug metabolism.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2OS/c21-15-8-5-13(11-16(15)22)17-19(27)25(20(24-17)9-1-2-10-20)18(26)12-3-6-14(23)7-4-12/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIHLDCMIYQMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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